molecular formula C21H14Br2N4O4 B11102582 N,N'-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methylbenzene-1,4-diamine

N,N'-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methylbenzene-1,4-diamine

Cat. No.: B11102582
M. Wt: 546.2 g/mol
InChI Key: ASOCABKWWOIPBG-UHFFFAOYSA-N
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Description

N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-2-METHYLPHENYL)AMINE is a complex organic compound characterized by the presence of bromine and nitro groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-2-METHYLPHENYL)AMINE typically involves the condensation of 4-bromo-3-nitrobenzaldehyde with 4-amino-2-methylbenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-2-METHYLPHENYL)AMINE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the bromine atoms are replaced by other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Dehalogenated products.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-2-METHYLPHENYL)AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-2-METHYLPHENYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and bromine groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-2-METHYLPHENYL)AMINE is unique due to its specific combination of bromine and nitro groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C21H14Br2N4O4

Molecular Weight

546.2 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-[4-[(4-bromo-3-nitrophenyl)methylideneamino]-3-methylphenyl]methanimine

InChI

InChI=1S/C21H14Br2N4O4/c1-13-8-16(24-11-14-2-5-17(22)20(9-14)26(28)29)4-7-19(13)25-12-15-3-6-18(23)21(10-15)27(30)31/h2-12H,1H3

InChI Key

ASOCABKWWOIPBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-])N=CC3=CC(=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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